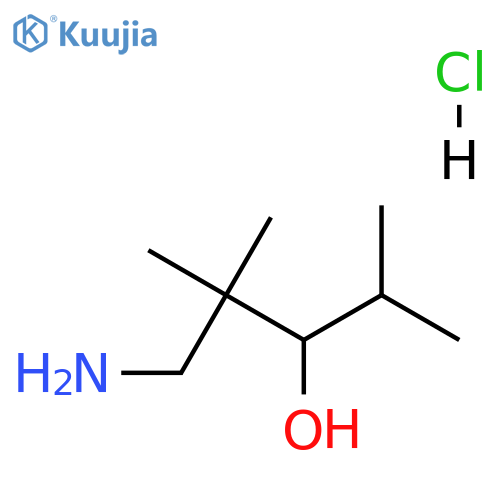Cas no 1423033-87-7 (1-amino-2,2,4-trimethylpentan-3-ol hydrochloride)

1423033-87-7 structure
商品名:1-amino-2,2,4-trimethylpentan-3-ol hydrochloride
1-amino-2,2,4-trimethylpentan-3-ol hydrochloride 化学的及び物理的性質
名前と識別子
-
- 1-amino-2,2,4-trimethylpentan-3-ol hydrochloride
-
- インチ: 1S/C8H19NO.ClH/c1-6(2)7(10)8(3,4)5-9;/h6-7,10H,5,9H2,1-4H3;1H
- InChIKey: HDUWJZVMHSIQMD-UHFFFAOYSA-N
- ほほえんだ: C(N)C(C)(C)C(O)C(C)C.[H]Cl
1-amino-2,2,4-trimethylpentan-3-ol hydrochloride 価格詳細 >>
| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
|---|---|---|---|---|---|---|---|---|
| Enamine | EN300-117290-0.1g |
1-amino-2,2,4-trimethylpentan-3-ol hydrochloride |
1423033-87-7 | 95% | 0.1g |
$277.0 | 2023-07-10 | |
| Enamine | EN300-117290-1.0g |
1-amino-2,2,4-trimethylpentan-3-ol hydrochloride |
1423033-87-7 | 95% | 1.0g |
$800.0 | 2023-07-10 | |
| Enamine | EN300-117290-0.05g |
1-amino-2,2,4-trimethylpentan-3-ol hydrochloride |
1423033-87-7 | 95% | 0.05g |
$186.0 | 2023-07-10 | |
| Enamine | EN300-117290-2.5g |
1-amino-2,2,4-trimethylpentan-3-ol hydrochloride |
1423033-87-7 | 95% | 2.5g |
$1568.0 | 2023-07-10 | |
| TRC | A632870-50mg |
1-amino-2,2,4-trimethylpentan-3-ol hydrochloride |
1423033-87-7 | 50mg |
$ 185.00 | 2022-06-07 | ||
| TRC | A632870-100mg |
1-amino-2,2,4-trimethylpentan-3-ol hydrochloride |
1423033-87-7 | 100mg |
$ 275.00 | 2022-06-07 | ||
| Enamine | EN300-117290-10000mg |
1-amino-2,2,4-trimethylpentan-3-ol hydrochloride |
1423033-87-7 | 95.0% | 10000mg |
$3438.0 | 2023-10-03 | |
| Enamine | EN300-117290-50mg |
1-amino-2,2,4-trimethylpentan-3-ol hydrochloride |
1423033-87-7 | 95.0% | 50mg |
$186.0 | 2023-10-03 | |
| Aaron | AR01A36A-1g |
1-amino-2,2,4-trimethylpentan-3-ol hydrochloride |
1423033-87-7 | 95% | 1g |
$1125.00 | 2025-02-09 | |
| 1PlusChem | 1P01A2XY-250mg |
1-amino-2,2,4-trimethylpentan-3-ol hydrochloride |
1423033-87-7 | 95% | 250mg |
$546.00 | 2025-03-04 |
1-amino-2,2,4-trimethylpentan-3-ol hydrochloride 関連文献
-
Kuan-Ying Hsieh,El-Eulmi Bendeif,Axel Gansmuller,Sebastien Pillet,Theo Woike,Dominik Schaniel RSC Adv., 2013,3, 26132-26141
-
Zesheng An,Qian Qiu,Guangyao Liu Chem. Commun., 2011,47, 12424-12440
-
Sarah A. Barnett,Alexander J. Blake,Neil R. Champness,Claire Wilson Chem. Commun., 2002, 1640-1641
1423033-87-7 (1-amino-2,2,4-trimethylpentan-3-ol hydrochloride) 関連製品
- 1092390-14-1(2-Amino-1-(4-trifluoromethoxyphenyl)ethanone Hydrochloride)
- 2229223-81-6(5-(2-Phenoxyphenyl)-1,3-oxazolidin-2-one)
- 2227817-85-6((2R)-6,6-dimethylheptan-2-amine)
- 2228300-46-5(3-(2-{(tert-butoxy)carbonylamino}-4-chlorophenyl)-1,2-oxazole-5-carboxylic acid)
- 1223636-75-6(1-(5,6-Dichloropyridine-3-carbonyl)-5,7-difluoro-1,2,3,4-tetrahydroquinoline)
- 1804271-08-6(6-Trifluoromethyl-1H-benzimidazole-5-sulfonyl chloride)
- 1226438-42-1(1-(4-chlorophenyl)-2-{[(4-fluorophenyl)methyl]sulfanyl}-5-(3-nitrophenyl)-1H-imidazole)
- 1010867-79-4(5-[2-(2,6-dimethylmorpholin-4-yl)ethoxy]-2-(4-phenyl-1H-pyrazol-3-yl)phenol)
- 2093415-45-1(1,2-Bis[[tert-butyl(pyridin-2-yl)phosphino]methyl]benzene)
- 2227873-54-1((3R)-3-(4,4-dimethylcyclohexyl)-3-hydroxypropanoic acid)
推奨される供給者
Baoji Haoxiang Bio-technology Co.Ltd
ゴールドメンバー
中国のサプライヤー
大量
Jiangxi Boyang Pharmaceutical Chemical Co., Ltd
ゴールドメンバー
中国のサプライヤー
大量

Jinan Hanyu Chemical Co.,Ltd.
ゴールドメンバー
中国のサプライヤー
大量

Hubei Henglvyuan Technology Co., Ltd
ゴールドメンバー
中国のサプライヤー
大量
Jinta Yudi Pharmaceutical Technology Co., Ltd.
ゴールドメンバー
中国のサプライヤー
大量
